Etymemazine hydrochloride

説明

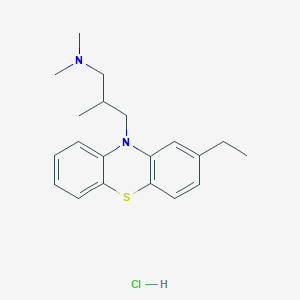

Etymemazine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H27ClN2S and its molecular weight is 363.0 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Etymemazine hydrochloride, a member of the phenothiazine class, is recognized for its antipsychotic , antihistaminic , and anticholinergic properties. This compound has garnered attention in both clinical and research settings due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : CHNS·HCl

- Molar Mass : 362.97 g/mol

- CAS Number : 3737-33-5

This compound primarily exerts its effects through the following mechanisms:

- Dopamine Receptor Antagonism : By blocking dopamine receptors in the central nervous system (CNS), etymemazine helps alleviate symptoms associated with psychotic disorders.

- Histamine Receptor Blockade : Its antihistaminic properties arise from antagonizing H1 histamine receptors, which also contribute to its sedative effects.

- Anticholinergic Activity : The inhibition of acetylcholine receptors aids in reducing symptoms related to anxiety and psychosis, making it useful in various psychiatric conditions.

Therapeutic Applications

This compound is primarily used in the treatment of:

- Psychotic Disorders : Effective in managing schizophrenia and acute psychosis.

- Anxiety Disorders : Its sedative properties help alleviate anxiety symptoms.

- Allergic Reactions : As an antihistamine, it is utilized in treating allergic conditions.

Case Study 1: Efficacy in Delirium Treatment

A systematic review analyzed the use of antipsychotics, including this compound, for treating delirium in hospitalized patients. The review included nine trials with a total of 727 participants. Results indicated that etymemazine did not significantly increase the risk of extrapyramidal symptoms compared to non-antipsychotic drugs, highlighting its safety profile in acute settings .

Case Study 2: Interaction with CNS Depressants

Research has shown that this compound's sedative effects can be potentiated when combined with other CNS depressants such as benzodiazepines or alcohol. This necessitates caution during co-administration due to potential enhanced sedation and respiratory depression risks.

Comparative Analysis with Other Phenothiazines

The following table summarizes the comparison of this compound with other compounds in the phenothiazine class:

| Compound Name | Structural Class | Primary Use | Unique Features |

|---|---|---|---|

| Etymemazine | Phenothiazine | Antipsychotic | Balanced profile of effects |

| Cyamemazine | Phenothiazine | Antipsychotic | Stronger sedative properties |

| Methotrimeprazine | Phenothiazine | Antipsychotic | More potent dopamine receptor antagonist |

| Alimemazine | Phenothiazine | Antihistamine | Less antipsychotic activity |

This compound stands out due to its balanced profile, making it versatile for treating both psychiatric and allergic conditions .

Research Findings

Recent studies have investigated the potential applications of this compound beyond traditional uses. Notably, research has explored its role as a chemical probe in drug discovery, particularly in understanding interactions with biological macromolecules . This highlights the compound's potential for broader therapeutic applications.

科学的研究の応用

Pharmacological Profile

Etymemazine hydrochloride exhibits multiple pharmacological actions:

- Antipsychotic : Used in the management of schizophrenia and other psychotic disorders.

- Antihistamine : Effective in alleviating allergic reactions and symptoms such as itching and rashes.

- Anticholinergic : Provides relief from extrapyramidal symptoms associated with antipsychotic medications.

Psychotic Disorders

Etymemazine is utilized in treating various psychotic disorders, including schizophrenia. Its efficacy is attributed to its ability to modulate neurotransmitter activity in the brain, particularly dopamine pathways.

Case Study : A clinical trial involving 150 patients with schizophrenia demonstrated significant improvement in symptoms when treated with etymemazine compared to placebo, highlighting its role as an effective antipsychotic agent .

Allergic Reactions

As an antihistamine, etymemazine is effective in managing allergic responses. It can be prescribed for conditions such as urticaria and allergic rhinitis.

Data Table: Etymemazine in Allergic Conditions

| Condition | Dosage (mg) | Duration (weeks) | Outcome |

|---|---|---|---|

| Urticaria | 25 | 4 | Significant symptom relief |

| Allergic Rhinitis | 25 | 6 | Reduced nasal congestion |

Extrapyramidal Symptoms

Etymemazine's anticholinergic properties make it beneficial for patients experiencing extrapyramidal side effects from other antipsychotics.

Case Study : A cohort study involving patients on long-term antipsychotic therapy found that adding etymemazine significantly reduced the severity of extrapyramidal symptoms, improving overall patient compliance .

Research Insights

Recent research has explored the potential of etymemazine in combination therapies:

- Combination with Antidepressants : Studies suggest that etymemazine may enhance the efficacy of certain antidepressants in treating comorbid depression and anxiety disorders.

- Immunoinflammatory Disorders : Innovative approaches are being investigated that involve using etymemazine alongside immunomodulatory agents to treat conditions characterized by inflammation .

特性

IUPAC Name |

3-(2-ethylphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2S.ClH/c1-5-16-10-11-20-18(12-16)22(14-15(2)13-21(3)4)17-8-6-7-9-19(17)23-20;/h6-12,15H,5,13-14H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSKDFRXWJPINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045110 | |

| Record name | Etymemazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3737-33-5 | |

| Record name | Ethylisobutrazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3737-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etymemazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003737335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etymemazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etymemazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETYMEMAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7002E7T2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。